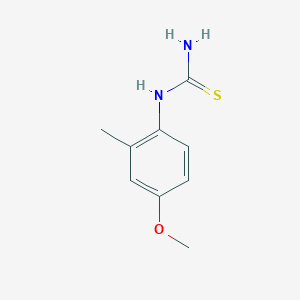
5-ethynyl-3-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-3-methylpyridin-2-amine is a compound belonging to the pyridine family, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-3-methylpyridin-2-amine typically involves palladium-catalyzed cross-coupling reactions. One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with an ethynylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
5-Ethynyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include DMF and methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce various substituted pyridines .
科学研究应用
5-Ethynyl-3-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets.
作用机制
The mechanism of action of 5-ethynyl-3-methylpyridin-2-amine involves its interaction with molecular targets through its ethynyl and amine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-ethynyl-3-methylpyridin-2-amine.
5-Ethynylpyridine-2-amine: Lacks the methyl group at the 3-position.
3-Methylpyridin-2-amine: Lacks the ethynyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-3-methylpyridin-2-amine involves the reaction of 3-methylpyridin-2-amine with an ethynylating agent.", "Starting Materials": [ "3-methylpyridin-2-amine", "Ethynylating agent (e.g. ethynyltrimethylsilane, ethynylmagnesium bromide)" ], "Reaction": [ "Add the ethynylating agent dropwise to a solution of 3-methylpyridin-2-amine in anhydrous solvent (e.g. THF, ether) under an inert atmosphere (e.g. nitrogen).", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with an organic solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the product by column chromatography or recrystallization from a suitable solvent (e.g. ethanol)." ] } | |
CAS 编号 |
1858359-17-7 |
分子式 |
C8H8N2 |
分子量 |
132.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




